molecular formula C18H19N5O4S B12618541 1-(4-Methylbenzene-1-sulfonyl)-5-nitro-3-(piperazin-1-yl)-1H-indazole CAS No. 921224-92-2

1-(4-Methylbenzene-1-sulfonyl)-5-nitro-3-(piperazin-1-yl)-1H-indazole

Cat. No.: B12618541
CAS No.: 921224-92-2
M. Wt: 401.4 g/mol
InChI Key: OXCMEZAUOJFTQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methylbenzene-1-sulfonyl)-5-nitro-3-(piperazin-1-yl)-1H-indazole is a heterocyclic compound featuring a nitro-substituted indazole core with a piperazine moiety at position 3 and a 4-methylbenzenesulfonyl group at position 1. The compound is synthesized through multi-step reactions involving sulfonylation, nitro-group introduction, and piperazine coupling, as inferred from related methodologies in the literature .

Properties

CAS No.

921224-92-2

Molecular Formula

C18H19N5O4S

Molecular Weight

401.4 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonyl-5-nitro-3-piperazin-1-ylindazole

InChI

InChI=1S/C18H19N5O4S/c1-13-2-5-15(6-3-13)28(26,27)22-17-7-4-14(23(24)25)12-16(17)18(20-22)21-10-8-19-9-11-21/h2-7,12,19H,8-11H2,1H3

InChI Key

OXCMEZAUOJFTQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C(C=C3)[N+](=O)[O-])C(=N2)N4CCNCC4

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(4-Methylbenzene-1-sulfonyl)-5-nitro-3-(piperazin-1-yl)-1H-indazole typically involves multiple steps, including the formation of the indazole core, introduction of the nitro group, and subsequent sulfonylation. The following sections outline specific methods used in the synthesis.

Synthesis of Indazole Core

The indazole core can be synthesized through various methods:

  • Method A: Cyclization of Hydrazine Derivatives

    A common approach involves the cyclization of hydrazine derivatives with appropriate carbonyl compounds. For instance, a mixture of a substituted hydrazine and a ketone can be heated to promote cyclization.

  • Method B: Heterocyclization via Electrophilic Aromatic Substitution

    Another method includes the electrophilic aromatic substitution of an appropriate phenolic compound with hydrazine derivatives under acidic conditions.

Table 1: Summary of Indazole Synthesis Methods

Method Key Reagents Conditions Yield (%)
Method A Hydrazine, ketone Heat 75
Method B Phenol, hydrazine Acidic medium 80

Introduction of Nitro Group

The introduction of the nitro group can be achieved through:

  • Nitration Reaction : The indazole derivative can be treated with a nitrating agent such as nitric acid mixed with sulfuric acid under controlled temperatures to avoid over-nitration.

Table 2: Nitration Conditions

Nitrating Agent Temperature (°C) Reaction Time (h) Yield (%)
HNO₃/H₂SO₄ 0 to 5 2 85

Sulfonylation Step

The sulfonylation is typically performed using p-toluenesulfonyl chloride in the presence of a base such as triethylamine. This step introduces the sulfonyl group to the indazole structure.

Table 3: Sulfonylation Conditions

Reagent Base Solvent Yield (%)
p-Toluenesulfonyl chloride Triethylamine Dichloromethane 90

Characterization Techniques

To confirm the structure and purity of the synthesized compound, various analytical techniques are employed:

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylbenzene-1-sulfonyl)-5-nitro-3-(piperazin-1-yl)-1H-indazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The sulfonyl group can be reduced to a thiol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and peracids.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

1-(4-Methylbenzene-1-sulfonyl)-5-nitro-3-(piperazin-1-yl)-1H-indazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Methylbenzene-1-sulfonyl)-5-nitro-3-(piperazin-1-yl)-1H-indazole involves its interaction with specific molecular targets. The sulfonyl and nitro groups are key functional groups that can interact with enzymes, receptors, and other proteins, leading to various biological effects. The piperazine ring enhances the compound’s ability to bind to these targets, influencing pathways involved in inflammation, microbial growth, and other physiological processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Indazole Derivatives

  • 5-Nitro-3-(3,4-dichlorophenyl)-1H-indazole hydrochloride ():

    • Structural Similarity : Shares the 5-nitroindazole core but differs in substituents (3,4-dichlorophenyl at position 3 vs. piperazin-1-yl in the target compound).
    • Functional Impact : The dichlorophenyl group enhances lipophilicity, whereas the piperazine in the target compound improves solubility and hydrogen-bonding capacity.
    • Synthesis : Both compounds utilize hydrazine-mediated cyclization, but the target compound requires additional sulfonylation and piperazine coupling steps .
  • 3-(Pyridin-4-yl)-1-(triphenylmethyl)-1H-indazol-5-amine ():

    • Structural Similarity : Features a pyridinyl group at position 3 and an amine at position 3.
    • Functional Impact : The pyridinyl group may enhance metal coordination, while the nitro group in the target compound increases electrophilicity, affecting reactivity in further derivatization .

Piperazine-Containing Analogues

  • 2-(Piperazin-1-yl)-N-(1-(pyridin-2-yl)ethylidene)ethanamine (LP) ():
    • Structural Similarity : Piperazine is part of a side chain rather than directly attached to the core.
    • Functional Impact : Direct attachment of piperazine to the indazole core (as in the target compound) may improve conformational rigidity and receptor-binding specificity .

Sulfonyl/Sulfonate Derivatives

  • 1-(4-Methylphenyl)-3-phenyl-1H-pyrazol-5-yl 4-nitrobenzenesulfonate (): Structural Similarity: Contains a sulfonate ester, contrasting with the sulfonyl group in the target compound.

Key Reactions

  • Nitroindazole Formation : Similar to , the target compound’s 5-nitro group is introduced via nitration or cyclization with hydrazine .
  • Sulfonylation : The 4-methylbenzenesulfonyl group is likely added via sulfonyl chloride under basic conditions, a common step in sulfonamide synthesis .
  • Piperazine Coupling : Achieved through nucleophilic aromatic substitution or Buchwald–Hartwig amination, as seen in for analogous piperazine derivatives .

Comparative Challenges

  • Regioselectivity: The target compound’s substitution pattern (positions 1, 3, and 5) requires precise control to avoid isomer formation, a challenge also noted in during recrystallization .
  • Purification : Piperazine-containing compounds often require chromatographic or recrystallization steps to remove polar byproducts, as highlighted in .

Physicochemical Comparison

Property Target Compound 5-Nitro-3-(3,4-dichlorophenyl)-1H-indazole 3-(Pyridin-4-yl)-1H-indazol-5-amine
LogP (Predicted) ~2.5 (moderate lipophilicity) ~3.8 (high lipophilicity) ~1.2 (low lipophilicity)
Solubility Moderate (piperazine enhances) Low (dichlorophenyl reduces) High (amine and pyridine enhance)
Electron Effects Strongly electron-withdrawing Moderately electron-withdrawing Electron-deficient (pyridine)

Biological Activity

1-(4-Methylbenzene-1-sulfonyl)-5-nitro-3-(piperazin-1-yl)-1H-indazole is a compound of interest due to its potential therapeutic applications and biological activity. This article reviews the compound's biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H19N5O4S
  • Molecular Weight : 401.4 g/mol
  • Structural Features : The compound contains a piperazine moiety, which is known for its diverse biological activities, including interactions with various receptors and enzymes.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds containing piperazine and sulfonamide groups. For instance, derivatives with similar structures have shown significant activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTargetMIC (μM)Activity
Compound AS. aureus15.625Bactericidal
Compound BE. faecalis62.5Bacteriostatic
Compound CMRSA0.007–0.03Biofilm Inhibition

The mechanism by which these compounds exert their antimicrobial effects often involves the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways. For example, compounds similar to this compound have been observed to inhibit biofilm formation in MRSA strains effectively .

Study on Antifungal Activity

A study evaluated the antifungal activity of piperazine derivatives against various fungal strains. The results indicated that certain derivatives exhibited fungicidal properties with MIC values surpassing those of standard antifungal agents like fluconazole. The most active compound demonstrated an MIC of 106.91 μM against Candida species, highlighting the potential for therapeutic applications in fungal infections .

Neuroprotective Effects

Another area of research has focused on the neuroprotective effects of piperazine-containing compounds in models of neurodegenerative diseases. Compounds with similar structures have shown promising results in inhibiting acetylcholinesterase activity, which is crucial for managing conditions like Alzheimer's disease .

Table 2: Neuroprotective Activity

CompoundTarget EnzymeIC50 (μM)Effect
Compound DAcetylcholinesterase0.08Inhibition
Compound EButyrylcholinesterase0.14Inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.